![molecular formula C19H15N3O4S3 B7540354 N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]naphthalene-1-sulfonamide](/img/structure/B7540354.png)
N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]naphthalene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]naphthalene-1-sulfonamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as TAS-116 and has been found to have a range of interesting properties that make it a valuable tool for investigating a variety of biological processes.
Mecanismo De Acción
The mechanism of action of TAS-116 is related to its ability to inhibit the activity of HSP90. HSP90 is a chaperone protein that is involved in the folding and stabilization of a variety of other proteins. Inhibition of HSP90 can lead to the destabilization and degradation of these client proteins, which can have a range of biological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of TAS-116 are complex and depend on the specific biological system being studied. In general, TAS-116 has been found to have a range of effects on cellular processes, including the regulation of gene expression, protein stability, and cell cycle progression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using TAS-116 in lab experiments is its specificity for HSP90. This allows researchers to study the effects of HSP90 inhibition without interfering with other cellular processes. However, one limitation of using TAS-116 is that it can be toxic to cells at high concentrations, which can make it difficult to study its effects in vivo.
Direcciones Futuras
There are several future directions for research on TAS-116. One area of interest is in the development of TAS-116 analogs that have improved pharmacological properties, such as increased potency or lower toxicity. Another area of interest is in the identification of new biological targets for TAS-116, which could lead to the development of new treatments for a variety of diseases. Finally, there is also interest in studying the effects of TAS-116 in combination with other drugs, which could lead to synergistic effects and improved therapeutic outcomes.
Métodos De Síntesis
The synthesis of TAS-116 is a complex process that involves several steps. The starting material for the synthesis is 2-aminothiazole, which is reacted with 4-nitrophenyl chloroformate to form an intermediate compound. This intermediate is then reacted with 1-naphthylamine to produce TAS-116.
Aplicaciones Científicas De Investigación
TAS-116 has been found to be a useful tool in a variety of scientific research applications. One of the most promising areas of research is in the field of cancer treatment. TAS-116 has been shown to inhibit the activity of HSP90, which is a protein that is involved in the growth and survival of cancer cells. This inhibition can lead to the death of cancer cells and has the potential to be an effective treatment for certain types of cancer.
Propiedades
IUPAC Name |
N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]naphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O4S3/c23-28(24,22-19-20-12-13-27-19)16-10-8-15(9-11-16)21-29(25,26)18-7-3-5-14-4-1-2-6-17(14)18/h1-13,21H,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDNSGRUROMBXEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]naphthalene-1-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

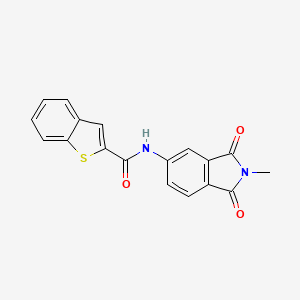
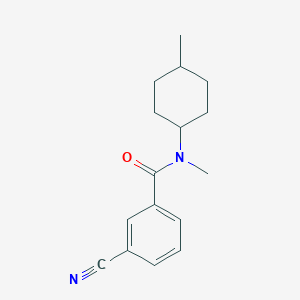
![1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-methylbutan-1-one](/img/structure/B7540293.png)
![N-[[3-(methylcarbamoyl)phenyl]methyl]-1,2-dihydroacenaphthylene-5-carboxamide](/img/structure/B7540296.png)
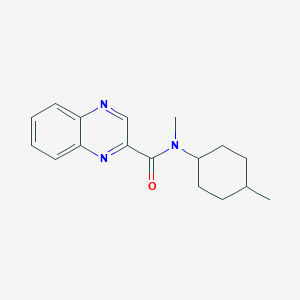
![1-[2-[2-(Morpholine-4-carbonyl)anilino]acetyl]imidazolidin-2-one](/img/structure/B7540305.png)
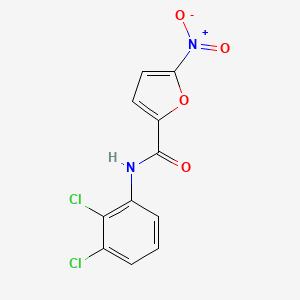
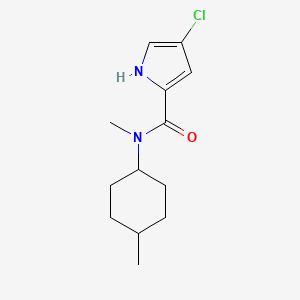
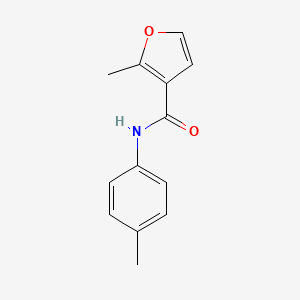
![[4-(2,5-Difluorobenzoyl)piperazin-1-yl]-(3,4-dimethoxyphenyl)methanone](/img/structure/B7540336.png)
![N-[4-(2-cyanopropan-2-yl)phenyl]-2,2-dimethylpropanamide](/img/structure/B7540340.png)
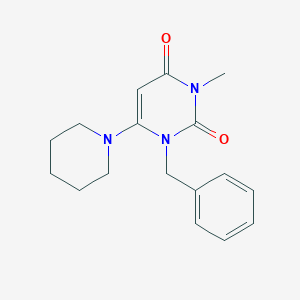

![N-(2,5-dimethylpyrazol-3-yl)-2-[4-[(3-methylphenyl)methyl]piperazin-1-yl]acetamide](/img/structure/B7540380.png)